molecular formula C10H10BrF2NO B1400536 4-(4-Bromo-2,6-difluorophenyl)morpholine CAS No. 1408074-69-0

4-(4-Bromo-2,6-difluorophenyl)morpholine

Cat. No.: B1400536
CAS No.: 1408074-69-0
M. Wt: 278.09 g/mol
InChI Key: SCOXKNUXXYBFHW-UHFFFAOYSA-N
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Description

4-(4-Bromo-2,6-difluorophenyl)morpholine is a chemical compound with the molecular formula C10H10BrF2NO and a molecular weight of 278.1 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a morpholine ring. It is commonly used as a versatile small molecule scaffold in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(4-Bromo-2,6-difluorophenyl)morpholine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,6-difluorophenyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxides or hydroxylated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-2,6-difluorophenyl)morpholine is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and binding affinity in various chemical and biological applications .

Properties

IUPAC Name

4-(4-bromo-2,6-difluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c11-7-5-8(12)10(9(13)6-7)14-1-3-15-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOXKNUXXYBFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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